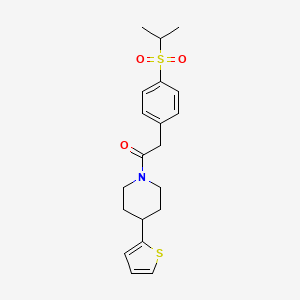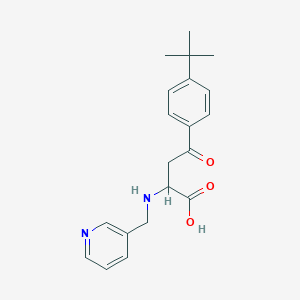
D-glutaminamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glutaminamide is a derivative of the amino acid glutamine, where the carboxyl group is converted into an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Glutaminamide can be synthesized through several methods. One common approach involves the amidation of D-glutamic acid. This process typically requires the use of ammonia or an amine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, this compound can be produced using enzymatic methods. Enzymes such as D-amino acid amidase can catalyze the conversion of D-glutamic acid to this compound. This method is advantageous due to its specificity and efficiency, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: D-Glutaminamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and under acidic or basic conditions, this compound can hydrolyze to form D-glutamic acid and ammonia.
Deamidation: This reaction involves the removal of the amide group, converting this compound back to D-glutamic acid.
Common Reagents and Conditions:
Hydrolysis: Typically requires water and either an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide).
Deamidation: Can occur spontaneously under physiological conditions or be catalyzed by enzymes.
Major Products:
Hydrolysis: Produces D-glutamic acid and ammonia.
Deamidation: Produces D-glutamic acid.
Aplicaciones Científicas De Investigación
D-Glutaminamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular functions.
Mecanismo De Acción
D-Glutaminamide exerts its effects through various mechanisms:
Molecular Targets: It interacts with enzymes involved in amino acid metabolism, such as glutaminase and glutamine synthetase.
Pathways Involved: It plays a role in the nitrogen metabolism pathway, acting as a nitrogen carrier and participating in the synthesis of nucleotides and other essential biomolecules.
Comparación Con Compuestos Similares
D-Glutamine: Similar in structure but with a carboxyl group instead of an amide group.
L-Glutaminamide: The L-isomer of glutaminamide, differing in the spatial arrangement of atoms.
Comparison:
D-Glutaminamide vs. D-Glutamine: this compound is more stable under physiological conditions due to the presence of the amide group, which is less prone to hydrolysis compared to the carboxyl group in D-glutamine.
This compound vs. L-Glutaminamide: The D-isomer is more relevant in certain biochemical pathways and industrial applications due to its specific interactions with enzymes and other biomolecules.
This compound stands out due to its stability and specific interactions in biochemical processes, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
(2R)-2-aminopentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2/c6-3(5(8)10)1-2-4(7)9/h3H,1-2,6H2,(H2,7,9)(H2,8,10)/t3-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGISIDBXHGCDW-GSVOUGTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@H](C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347595 |
Source


|
| Record name | (2R)-2-Aminopentanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110926-64-2 |
Source


|
| Record name | (2R)-2-Aminopentanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide](/img/structure/B2411182.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2411186.png)


![N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2411191.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2411194.png)
![1-{[(3-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2411195.png)
![3-benzyl-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2411196.png)
![N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2411198.png)

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2411200.png)
![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411202.png)
